molecular formula C22H21ClN2O5 B2368482 5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898421-12-0

5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2368482
CAS No.: 898421-12-0
M. Wt: 428.87
InChI Key: UDDXAYKPFKKPKL-UHFFFAOYSA-N
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Description

“5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one” is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

CHEMBL1554905, also known as 5-[(2-chlorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one, primarily targets the enzyme LDHA (Lactate Dehydrogenase A) . LDHA plays a crucial role in the metabolism of lactate in cells, particularly in the process of anaerobic respiration. It is involved in the conversion of pyruvate to lactate when oxygen is absent or in short supply.

Mode of Action

The compound interacts with LDHA by inhibiting its activity . This inhibition disrupts the normal metabolic processes within the cell, particularly the conversion of pyruvate to lactate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL1554905 is the glycolytic pathway . By inhibiting LDHA, the compound prevents the conversion of pyruvate to lactate, a key step in glycolysis. This disruption can have downstream effects on energy production within the cell, as lactate is often used in the production of ATP, the cell’s main energy currency.

Pharmacokinetics

Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by various factors, including the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one” typically involves multi-step organic reactions. The starting materials might include 2-chlorobenzyl alcohol, furan-2-carboxylic acid, and piperazine. The synthesis could involve:

    Step 1: Protection of functional groups if necessary.

    Step 2: Formation of the pyranone ring through cyclization reactions.

    Step 3: Introduction of the 2-chlorobenzyl group via etherification.

    Step 4: Coupling of the furan-2-carbonyl group with piperazine.

    Step 5: Final deprotection and purification steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorobenzyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

Medicine

Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In industrial applications, the compound could be used in the synthesis of polymers, dyes, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorobenzyl alcohol
  • Furan-2-carboxylic acid
  • Piperazine derivatives

Uniqueness

The uniqueness of “5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one” lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to its individual components or similar compounds.

Properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c23-18-5-2-1-4-16(18)14-30-21-15-29-17(12-19(21)26)13-24-7-9-25(10-8-24)22(27)20-6-3-11-28-20/h1-6,11-12,15H,7-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXAYKPFKKPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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